2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that features a piperidine ring substituted with a pyridine moiety and an acetamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various proteins and enzymes . For instance, imidazole-containing compounds, which share a heterocyclic structure with our compound, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms . For example, imidazole-containing compounds can interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . For instance, imidazole-containing compounds have been reported to inhibit the synthesis of various biomolecules, thereby affecting the corresponding biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit various pharmacokinetic properties . For instance, imidazole-containing compounds are highly soluble in water and other polar solvents, which can affect their absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . For instance, imidazole-containing compounds have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The action of similar compounds can be influenced by various environmental factors . For instance, the solubility of imidazole-containing compounds in water and other polar solvents can affect their absorption, distribution, and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridylpiperidine with ethyl bromoacetate to form an intermediate, which is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
- 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)acetamide
Uniqueness
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-11-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMRHBYXNVAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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